REACTION_CXSMILES
|
[OH:1][C:2]([C:5]1([S:8]([NH:11]C(=O)OCC2C=CC=CC=2)(=[O:10])=[O:9])[CH2:7][CH2:6]1)([CH3:4])[CH3:3]>CO.[Pd]>[OH:1][C:2]([C:5]1([S:8]([NH2:11])(=[O:9])=[O:10])[CH2:6][CH2:7]1)([CH3:4])[CH3:3]
|
Type
|
CUSTOM
|
Details
|
stirred for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was purged with hydrogen
|
Type
|
ADDITION
|
Details
|
Celite was added to the reaction mixture and it
|
Type
|
FILTRATION
|
Details
|
was filtered through a pad of Celite
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by flash chromatography (ISCO, 0 to 10% methanol in dichloromethane)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
OC(C)(C)C1(CC1)S(=O)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 391 mg | |
YIELD: CALCULATEDPERCENTYIELD | 68.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |